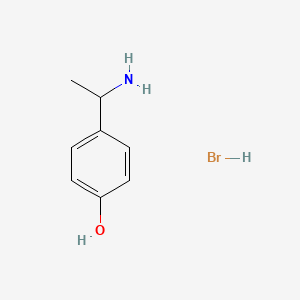

(S)-4-(1-Aminoethyl)phenol hydrobromide

説明

(S)-4-(1-Aminoethyl)phenol hydrobromide is a chiral organic compound comprising a phenol ring substituted at the para position with an (S)-configured 1-aminoethyl group, forming a hydrobromide salt. Its molecular formula is C₈H₁₂BrNO, with a molecular weight of 218.10 g/mol (calculated). The compound’s structure combines a polar phenolic hydroxyl group, a basic amino group, and a bromide counterion, influencing its solubility and reactivity.

The hydrobromide salt enhances aqueous solubility compared to the free base, making it suitable for pharmaceutical applications. Its stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules .

特性

分子式 |

C8H12BrNO |

|---|---|

分子量 |

218.09 g/mol |

IUPAC名 |

4-(1-aminoethyl)phenol;hydrobromide |

InChI |

InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |

InChIキー |

PZBBMKOZPQAHRA-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(C=C1)O)N.Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)phenol hydrobromide typically involves the reaction of 4-hydroxyacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production methods for (S)-4-(1-Aminoethyl)phenol hydrobromide generally involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, amines, and oxides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

(S)-4-(1-Aminoethyl)phenol hydrobromide is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism by which (S)-4-(1-Aminoethyl)phenol hydrobromide exerts its effects involves interactions with various molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of (S)-4-(1-Aminoethyl)phenol Hydrobromide and Analogues

Stereochemical and Positional Isomerism

- Enantiomers: The (R)-enantiomer of 2-(1-aminoethyl)phenol highlights the importance of chirality. For instance, (S)-configured compounds often exhibit distinct binding affinities in drug-receptor interactions compared to (R)-forms.

- Positional Isomerism: The para-substituted phenol in the target compound contrasts with ortho-substituted analogues (e.g., (R)-2-(1-aminoethyl)phenol). Para-substitution typically enhances steric accessibility for molecular interactions .

Functional Group Variations

- Phenol vs. Ester: Replacing the phenolic -OH with a methyl ester (as in (S)-Methyl 4-(1-aminoethyl)benzoate ) reduces acidity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics.

- Salt Forms : The hydrobromide salt of the target compound improves crystallinity and stability compared to the free base, a feature shared with (S)-25p .

Q & A

Basic Research Question

- HPLC : Reverse-phase chromatography with a chiral column (e.g., Chiralpak IC) to confirm enantiopurity (>99%).

- Melting Point : Sharp melting points (>300°C) indicate high crystallinity and purity.

- Spectroscopy : 1H/13C NMR and IR verify structural integrity (e.g., phenol -OH stretch at ~3200 cm⁻¹).

- Optical Rotation : Specific rotation values (e.g., +389° in DMSO) validate stereochemical consistency .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

Contradictions may arise from assay-specific variables (e.g., pH, ion concentrations, cell membrane permeability). To address this:

- Dose-Response Curves : Perform assays under standardized conditions (e.g., pH 7.4 buffer for NMDA receptor studies).

- Metabolic Stability Tests : Evaluate compound degradation in serum or liver microsomes.

- Orthogonal Assays : Cross-validate using electrophysiology (patch-clamp) and calcium imaging.

Refer to antagonist studies on GluN1/GluN2B for methodological benchmarks .

What safety precautions are necessary when handling hydrobromide salts in laboratory settings?

Basic Research Question

- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes.

- Inhalation/Ingestion : Use fume hoods during synthesis; if ingested, rinse mouth and seek medical attention.

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Toxicological data are limited, so treat as hazardous .

What strategies optimize solubility and stability of (S)-4-(1-Aminoethyl)phenol hydrobromide in aqueous solutions?

Advanced Research Question

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without precipitation.

- pH Adjustment : Maintain pH 6–7 to stabilize the phenol group while avoiding deprotonation of the hydrobromide salt.

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituting in cold PBS before assays.

Stability studies via accelerated degradation (40°C/75% RH) over 14 days can identify optimal formulations .

How does stereochemistry influence the biological activity of (S)-4-(1-Aminoethyl)phenol hydrobromide compared to its (R)-enantiomer?

Advanced Research Question

Enantiomers exhibit divergent binding kinetics due to chiral center interactions with receptor pockets. For example, (S)-enantiomers of phenol hydrobromide derivatives show higher affinity for GluN1/GluN2B than (R)-forms, as seen in docking studies. Pharmacological assays (IC50 comparisons) and circular dichroism (CD) spectroscopy can quantify stereospecific effects .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Reaction Optimization : Transition from batch to flow chemistry for controlled HBr addition, minimizing exothermic side reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling.

- Yield Analysis : Monitor enantiopurity at each stage using inline HPLC to detect racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。